molecular formula C13H8F3NO B1359085 4-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 61977-56-8

4-[3-(Trifluoromethyl)benzoyl]pyridine

Cat. No.: B1359085
CAS No.: 61977-56-8
M. Wt: 251.2 g/mol
InChI Key: JBYOLOCXQADHRL-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)benzoyl]pyridine is an organic compound that features a trifluoromethyl group attached to a benzoyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)benzoyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring . Another approach involves the condensation of trifluoromethyl-containing building blocks with pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is prevalent due to its mild reaction conditions and high functional group tolerance . These methods ensure the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)benzoyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)benzoyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both trifluoromethyl and pyridine groups.

Biological Activity

Overview

4-[3-(Trifluoromethyl)benzoyl]pyridine, with the chemical formula C₁₃H₈F₃NO, is an organic compound characterized by a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyridine ring. This structural arrangement imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's potency by lowering the pKa of adjacent functional groups, facilitating key hydrogen bonding interactions with proteins and enzymes. This mechanism is particularly relevant in the context of drug design, where improved binding affinity can lead to increased efficacy against specific targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have reported that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that derivatives of pyridine could reduce levels of TNFα and PGE2 in stimulated human whole blood assays, showcasing their potential as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study on pyridine derivatives revealed that certain modifications could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to improve overall potency .
  • Cytotoxicity Studies : In cytotoxicity assays, this compound demonstrated selective toxicity against cancer cell lines, suggesting its potential use in oncology. The compound's mechanism appears to involve apoptosis induction in malignant cells while sparing normal cells .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin. This suggests that these compounds may serve as effective alternatives for managing inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
4-(Trifluoromethyl)pyridineC₆H₄F₃NAntimicrobial, anti-inflammatory
4-(Trifluoromethyl)benzoic acidC₇H₄F₃O₂Antimicrobial
FlonicamidC₁₃H₁₂F₃NInsecticide with some antibacterial properties

This table highlights how the trifluoromethyl group influences the biological activities across different compounds.

Properties

IUPAC Name

pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYOLOCXQADHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613882
Record name (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61977-56-8
Record name (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold Grignard reagent prepared from 27 g (1.1 moles) of magnesium and 240 g (1.07 moles) of 3-bromobenzotrifluoride in 300 ml of dry ether and 150 ml of benzene, was added dropwise over a period of three hours a solution of 100 g (0.96 mole) of 4-cyanopyridine in 300 ml of benzene and 200 ml of ether. After being allowed to stand overnight at room temperature, the mixture was warmed for thirty minutes and then decomposed by adding 700 ml of saturated ammonium chloride solution. The ether-benzene layer was separated and extracted with 10% hydrochloric acid. The acid layer was separated and made basic with 20% sodium hydroxide and extracted with ether. The ether layer was dried over sodium sulphate. The ether solution was concentrated and the residual oil distilled to give 137 g (55%) of 4-(m-trifluoromethylbenzoyl)pyridine. Boiling point 97°-100° C/0.1 mm Hg. nD22 = 1.5380.
[Compound]
Name
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0 (± 1) mol
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